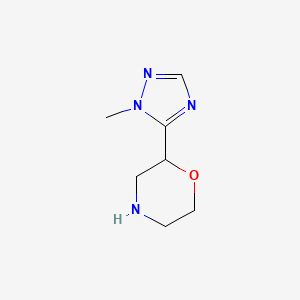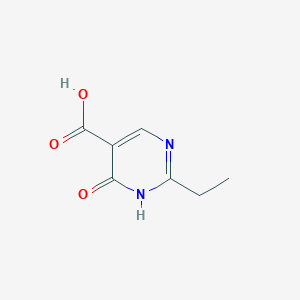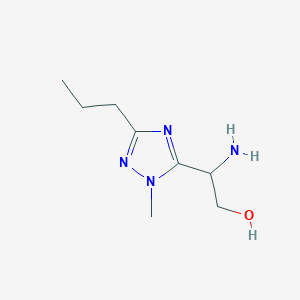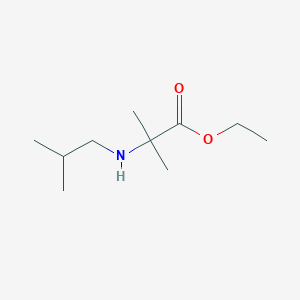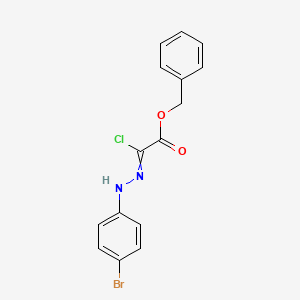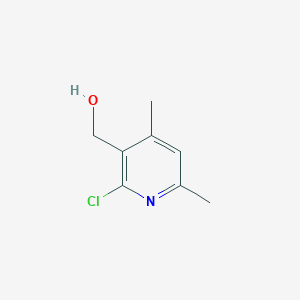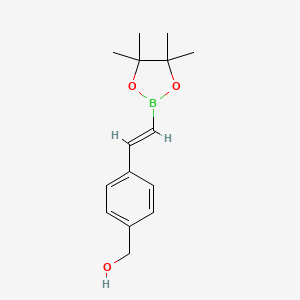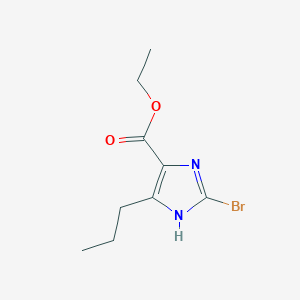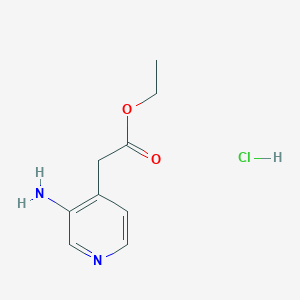
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine, where the carboxyl group is attached to the 2-position of the pyridine ring This specific compound features a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-fluoro-5-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Benzyloxy Substitution: The amino group is then replaced with a benzyloxy group through a nucleophilic substitution reaction.
Carboxylation: Finally, the pyridine ring is carboxylated at the 2-position to yield the desired picolinic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-4-chloro-5-methylpicolinic acid: Similar structure but with a chloro group instead of a fluoro group.
3-(Benzyloxy)-4-fluoro-5-ethylpicolinic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: Similar structure but with a benzoic acid core instead of a picolinic acid core.
Uniqueness
3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is unique due to the specific combination of substituents on the pyridine ring. The presence of the benzyloxy group provides additional steric and electronic effects, while the fluoro group enhances the compound’s reactivity and binding properties. The methyl group further contributes to the compound’s overall stability and solubility.
特性
分子式 |
C14H12FNO3 |
|---|---|
分子量 |
261.25 g/mol |
IUPAC名 |
4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
InChIキー |
ZKEYRTAGABFSPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


